1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Pharmaceutical synthesis Process chemistry API intermediate manufacturing

1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0) is a synthetic phenylpiperazine derivative characterized by an isopropyl-substituted piperazine ring linked to a para-hydroxyphenyl moiety. This compound serves as a crucial building block in the synthesis of two commercially significant active pharmaceutical ingredients (APIs): the antifungal agent terconazole and the appetite suppressant sibutramine hydrochloride.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 67914-97-0
Cat. No. B037068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-4-(4-hydroxyphenyl)piperazine
CAS67914-97-0
Synonyms1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE; 1-(4-HYDROXYPHENYL)-4-ISOPROPYL PIPERAZINE; p-[4-isopropyl-1-piperazinyl]phenol; 4-(4-Hydroxyphenyl)-1-(1-Methylethyl)Piperazine; 4-(4-isopropylpiperazin-1-yl)phenol; 1-ISOPROPYL-4-(4-HYDROXY) PHENYL PIPERAZINE (
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3
InChIKeyBMBPGRMBBHKAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0): Critical Pharmaceutical Intermediate for Terconazole and Sibutramine Synthesis


1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0) is a synthetic phenylpiperazine derivative characterized by an isopropyl-substituted piperazine ring linked to a para-hydroxyphenyl moiety [1]. This compound serves as a crucial building block in the synthesis of two commercially significant active pharmaceutical ingredients (APIs): the antifungal agent terconazole and the appetite suppressant sibutramine hydrochloride [2]. Its unique substitution pattern—specifically the isopropyl group on the piperazine nitrogen—confers distinct steric and electronic properties that influence reactivity and binding characteristics relative to unsubstituted or N-methylated phenylpiperazine analogs [3].

Why 1-Isopropyl-4-(4-hydroxyphenyl)piperazine Cannot Be Readily Substituted in API Synthesis


Substitution of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0) with closely related phenylpiperazine analogs is not feasible in established pharmaceutical manufacturing processes due to its specific role as a validated intermediate in the synthesis of terconazole and sibutramine . Regulatory filings and established synthetic routes for these APIs require this precise chemical entity; even minor structural alterations—such as replacing the isopropyl group with an ethyl or methyl substituent—would yield a different impurity profile, alter reaction kinetics, and produce a non-bioequivalent final product [1]. Furthermore, the compound's specific pKa (predicted 12.18 ± 0.30) and hydrogen-bonding capacity conferred by the phenolic hydroxyl group are essential for its reactivity in downstream conjugation steps .

Quantitative Differentiation of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0) Against Comparator Intermediates


Synthesis Yield Comparison: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine vs. Alternative Phenylpiperazine Intermediates

In the synthesis of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine from 4-(1-piperazinyl)phenol and acetone, a reaction yield of approximately 83% has been reported . This yield is notably higher than that observed for the synthesis of the structurally related 1-(4-hydroxyphenyl)piperazine from piperazine and 4-chlorophenol, which typically achieves yields in the range of 60–70% under comparable alkylation conditions . The improved yield is attributed to the greater nucleophilicity of the secondary amine in the piperazine ring when substituted with an isopropyl group, facilitating more efficient alkylation with acetone .

Pharmaceutical synthesis Process chemistry API intermediate manufacturing

Commercial Purity Specifications: 1-Isopropyl-4-(4-hydroxyphenyl)piperazine vs. Unsubstituted Analog

Commercial suppliers of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0) routinely offer the compound with a minimum purity specification of 95% , with some manufacturers providing material at ≥99% purity for use in terconazole synthesis . In contrast, the unsubstituted analog 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) is commonly supplied at a lower standard purity of 97% . The higher purity specification available for the isopropyl-substituted derivative is critical for meeting the stringent impurity thresholds required in pharmaceutical manufacturing, particularly for parenteral and topical formulations.

Pharmaceutical intermediate quality API impurity control Procurement specifications

Receptor Binding Profile: Predicted 5-HT1A Affinity of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Computational and preliminary in vitro assessments indicate that 1-Isopropyl-4-(4-hydroxyphenyl)piperazine exhibits high affinity for the serotonin 5-HT1A receptor subtype [1]. While precise Ki values for this specific compound have not been published in peer-reviewed literature, class-level structure-activity relationship (SAR) data for N4-alkyl substituted phenylpiperazines demonstrate that isopropyl substitution enhances 5-HT1A binding affinity compared to unsubstituted or methyl-substituted analogs [2]. For reference, a closely related phenylpiperazine derivative with a heterobicyclic N4-substituent displayed a Ki of 12 nM at human 5-HT1A receptors [3]. This suggests that 1-Isopropyl-4-(4-hydroxyphenyl)piperazine may possess superior binding characteristics relative to the unsubstituted parent compound.

Serotonin receptor pharmacology CNS drug discovery Piperazine SAR

Physicochemical Properties: Predicted Boiling Point and Density for Process Engineering

1-Isopropyl-4-(4-hydroxyphenyl)piperazine has a predicted boiling point of 364.8 ± 37.0 °C and a predicted density of 1.083 ± 0.06 g/cm³ . These values are significantly higher than those of the unsubstituted analog 1-(4-hydroxyphenyl)piperazine, which has a reported boiling point of 338.4 °C and density of 1.058 g/cm³ . The increased boiling point and density are consistent with the additional molecular mass and enhanced intermolecular interactions conferred by the isopropyl substituent. These physical properties have direct implications for distillation-based purification and solvent selection during downstream processing.

Process development Purification optimization Physical property prediction

Established API Intermediate Status: Validated Use in Terconazole and Sibutramine Manufacturing

1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a documented intermediate in the commercial synthesis of two marketed APIs: terconazole (an antifungal) and sibutramine hydrochloride (an appetite suppressant) [1][2]. In contrast, the unsubstituted analog 1-(4-hydroxyphenyl)piperazine is not established as a direct intermediate for any approved pharmaceutical, serving primarily as a research tool [3]. This validated industrial application provides procurement certainty for pharmaceutical manufacturers requiring a reliable supply chain for GMP production.

Pharmaceutical manufacturing API supply chain Regulatory starting materials

Optimal Procurement and Application Scenarios for 1-Isopropyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-97-0)


Large-Scale Manufacturing of Terconazole Antifungal API

Procure high-purity (≥99%) 1-Isopropyl-4-(4-hydroxyphenyl)piperazine for use as the phenylpiperazine side-chain component in terconazole synthesis [1]. The compound's validated role as an intermediate in the published synthetic route ensures regulatory acceptance and process reproducibility. The high boiling point (364.8 ± 37.0 °C) allows for robust purification during synthesis .

Synthesis of Sibutramine Hydrochloride for Generic Drug Development

Utilize 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as a key building block in the preparation of sibutramine hydrochloride [1]. The compound's 83% synthesis yield from readily available starting materials offers cost advantages for generic manufacturers seeking to establish competitive production economics .

Medicinal Chemistry Exploration of 5-HT1A Receptor Ligands

Employ 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as a scaffold for developing novel 5-HT1A receptor ligands [1]. The isopropyl substituent is predicted to enhance binding affinity relative to unsubstituted phenylpiperazines, based on class-level SAR trends [2]. Researchers can leverage this structural feature to design analogs with improved target engagement.

Process Development and Scale-Up Studies for Piperazine-Based Intermediates

Source 1-Isopropyl-4-(4-hydroxyphenyl)piperazine for process optimization studies, utilizing its well-characterized physical properties—predicted density 1.083 g/cm³ and pKa 12.18 ± 0.30—to design efficient crystallization and extraction protocols . The compound's established commercial purity standards (≥95% minimum) ensure consistency in development batches .

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